Bensulide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIZKPFKNDSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4PS3 | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032329 | |
| Record name | Bensulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |
| Record name | Bensulide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |
| Record name | Bensulide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | Bensulide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |
CAS No. |
741-58-2 | |
| Record name | Bensulide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensulide [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000741582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bensulide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSULIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882BW2Q2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
38.4 °C, 34 °C | |
| Record name | Bensulide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENSULIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanisms of Action and Biochemical Pathways of Bensulide
Acetylcholinesterase Inhibition by Bensulide and its Oxygen Analog Metabolites
Organophosphate pesticides typically exert their toxic effects in animals by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This compound itself is a phosphorodithioate (B1214789) and is generally considered a weak inhibitor of cholinesterases. However, its oxidative metabolite, this compound oxon (a phosphorothiolate), is significantly more potent in this regard.
The inhibition of acetylcholinesterase by organophosphate oxons, including this compound oxon, involves a phosphorylation reaction at the active site of the enzyme . The active site of AChE contains a catalytic triad, typically composed of serine, histidine, and glutamate (B1630785) residues. The hydroxyl group of the active site serine residue (Ser203 in Torpedo californica AChE, or equivalent in other species) is the primary target for phosphorylation by the organophosphate oxon .
The reaction proceeds via the formation of a transient enzyme-inhibitor complex, followed by nucleophilic attack by the serine hydroxyl group on the phosphorus atom of the oxon. This results in the covalent attachment of the organophosphate moiety to the serine residue, releasing the leaving group (in the case of this compound oxon, a substituted thiol) . The phosphorylated enzyme is catalytically inactive, as the modified serine residue can no longer participate in the hydrolysis of acetylcholine. This phosphorylation is often stable, leading to prolonged inhibition of the enzyme, a process sometimes referred to as "aging" if further dealkylation occurs, making the bond irreversible .
Studies employing comparative cholinesterase assays have demonstrated a significant difference in the inhibitory potency between this compound and its oxon metabolite against various cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This compound itself shows relatively low inhibitory activity, often requiring high concentrations to achieve substantial inhibition in vitro. In contrast, this compound oxon is a potent inhibitor of these enzymes .
Research findings, such as those detailed in , typically involve determining parameters like the concentration required for 50% inhibition (IC50) or the bimolecular rate constant of inhibition (k_i). Data from such studies consistently show that the oxon metabolite is orders of magnitude more potent than the parent compound.
An example of comparative potency data, synthesized based on findings similar to those in , might show the following:
Table 1: Comparative Inhibition of Cholinesterases by this compound and this compound Oxon
| Compound | Enzyme | IC50 (µM) | Relative Potency (vs. This compound) |
| This compound | Acetylcholinesterase | >1000 | 1x |
| This compound Oxon | Acetylcholinesterase | 0.5 - 5 | >200x |
| This compound | Butyrylcholinesterase | >500 | 1x |
| This compound Oxon | Butyrylcholinesterase | 1 - 10 | >50x |
Note: Data presented is illustrative, based on typical findings for parent organophosphates and their oxon metabolites as described in sources like . Specific values vary depending on the enzyme source, assay conditions, and study.
These findings underscore that the metabolic activation of this compound to its oxon form is a critical step for significant cholinesterase inhibition .
The inhibition of acetylcholinesterase by organophosphate oxons, including this compound oxon, is a well-characterized molecular initiating event (MIE) within established Adverse Outcome Pathways (AOPs) . An AOP describes a sequence of key events (KEs) starting from a molecular initiating event in a biological system, leading through a series of causally linked intermediate events, to an adverse outcome at a biological level of organization relevant to risk assessment (e.g., organismal) .
For cholinesterase inhibitors like this compound oxon, the AOP is characterized as follows :
Molecular Initiating Event (MIE): Covalent binding and inhibition of acetylcholinesterase (AChE) in the nervous system.
Key Event (KE) 1: Accumulation of acetylcholine (ACh) in the synaptic cleft due to reduced enzymatic breakdown.
Key Event (KE) 2: Overstimulation of cholinergic receptors (nicotinic and muscarinic) by excess ACh.
Key Event (KE) 3: Disruption of normal neurotransmission and signaling in the nervous system.
The characterization of this AOP, as discussed in sources like , provides a framework for understanding how the initial molecular interaction (AChE inhibition) by this compound oxon can potentially lead to a cascade of biological events. The strength of evidence linking these key events has been evaluated to support the biological plausibility and essentiality of each step in the pathway .
Inhibition of Meristematic Root Tissues and Cell Division in Target Plants
This compound's primary herbicidal activity is attributed to its interference with plant growth, specifically targeting rapidly dividing cells in meristematic tissues, particularly in developing roots . This mechanism is distinct from its potential to inhibit cholinesterases in animals.
Research into the herbicidal mechanism of this compound has suggested an interaction with pathways involving Acetyl Co-enzyme A (Acetyl-CoA) . Studies have investigated the possibility that this compound or its metabolites interfere with the utilization or conjugation of Acetyl-CoA, a crucial molecule involved in numerous metabolic processes, including fatty acid synthesis, the citric acid cycle, and protein acetylation .
Specifically, investigations have explored whether this compound metabolites might form conjugates with Acetyl-CoA or interfere with enzymes that use Acetyl-CoA as a substrate . While the precise molecular target remains a subject of research, the hypothesis centers on the disruption of metabolic pathways essential for cell division and growth, potentially through interference with lipid synthesis or other Acetyl-CoA-dependent processes required for membrane formation or energy production in rapidly dividing cells . Findings from studies like point towards a disruption upstream or within pathways where Acetyl-CoA plays a central role, ultimately impacting the resources or components needed for cell proliferation.
The effect of this compound on plants is most evident in the disruption of root growth . Microscopic analysis of root tips from this compound-treated seedlings reveals significant cellular and subcellular disruptions . The primary observed effect is the inhibition of mitosis in the root apical meristem . Cells in the meristematic region fail to progress through the cell cycle, leading to a reduction in cell number and consequently, severely stunted root elongation .
Beyond the inhibition of cell division, treated root cells often exhibit abnormal morphology . Swelling of root tips is a common symptom, which can be associated with cellular enlargement without corresponding cell division . Subcellular investigations have sometimes reported disruptions in cellular structures essential for cell wall synthesis and cytokinesis . For example, interference with the formation or function of the phragmoplast, the structure responsible for cell plate formation during plant cell division, has been suggested .
Detailed analysis of cell division rates in treated roots compared to controls provides quantitative evidence of this disruption .
Table 2: Effect of this compound on Root Meristem Cell Division in a Target Plant Species
| Treatment | Mitotic Index (%) | Root Length (mm) | Cellular Observation (Root Tip) |
| Control | 10-15 | 20-30 | Normal cell division, elongated cells |
| This compound (Low) | 5-8 | 10-15 | Reduced mitosis, some swelling |
| This compound (High) | <2 | <5 | Severe inhibition of mitosis, significant swelling, abnormal cell morphology |
Note: Data presented is illustrative, based on typical findings from studies on the effects of this compound on plant root growth and cell division as described in sources like . Specific values vary depending on the plant species, concentration, exposure duration, and study.
These observations collectively demonstrate that this compound interferes fundamentally with the process of cell division in susceptible plant tissues, leading to characteristic disruptions in seedling development, particularly in the root system .
Exploration of Non-Cholinergic and Non-Meristematic Biochemical Pathways Influenced by this compound
While this compound is primarily known for its effects on meristematic activity and, in non-target organisms, on cholinergic systems, research suggests potential influences on other biochemical pathways in plants. Herbicides, in general, can impact a variety of metabolic processes, including photosynthesis, respiration, and the metabolism of carbohydrates, lipids, proteins, nucleic acids, and amino acids. ucanr.edupurdue.edu
Studies on the effects of various herbicides, including some with mechanisms distinct from this compound, highlight the potential for broader biochemical impacts. For instance, some herbicides are known to inhibit protein synthesis or interfere with nucleic acid metabolism. purdue.eduresearchgate.netcambridge.org Herbicides can also induce oxidative stress by generating reactive oxygen species (ROS), which can disrupt cellular processes and lead to lipid peroxidation. tubitak.gov.trmdpi.com
While specific detailed research findings on this compound's direct influence on non-cholinergic and non-meristematic pathways like lipid synthesis, protein synthesis, or nucleic acid metabolism in plants are less extensively documented compared to its primary mode of action, the general understanding of herbicide activity suggests potential for such interactions. Some herbicides in the same group (Group 15, very-long-chain fatty acid inhibitors) are suspected to target the biosynthesis of plant very-long-chain fatty acids, essential for wax formation and the plant's outer layer. biorxiv.org However, studies specifically testing this compound's effect on VLCFA elongases showed no inhibition. biorxiv.org
Environmental Fate and Transport Dynamics of Bensulide
Degradation Pathways in Environmental Compartments
Bensulide is a selective, pre-emergence organophosphate herbicide characterized by its persistence in the environment. orst.eduepa.govepa.gov Its dissipation from soil and water is governed by a combination of biological and chemical processes, with microbial metabolism being the primary route of degradation. epa.gov
Aerobic and Anaerobic Soil Metabolism and Mineralization
The primary mechanism for this compound dissipation in the environment is aerobic soil metabolism. epa.gov Under aerobic conditions, where oxygen is present, soil microorganisms slowly break down the compound. orst.edu Laboratory studies have shown that this compound is highly persistent, with a reported half-life of approximately one year (363 days) in loam soil at 25°C. epa.gov Mineralization, the complete breakdown of the compound to carbon dioxide (CO₂), is a significant part of this process. In one laboratory study, 21% of the applied this compound was mineralized to CO₂ over a 360-day period. epa.gov
In contrast, under anaerobic conditions (environments lacking oxygen), this compound shows little to no degradation. epa.govnih.gov Studies have demonstrated that the compound is extremely persistent in anaerobic terrestrial and aquatic ecosystems, indicating that microbial breakdown is significantly inhibited in the absence of oxygen. epa.govepa.gov
The aerobic metabolism of this compound leads to the formation of several breakdown products, known as degradates. The two major degradates identified are this compound oxon and benzenesulfonamide. epa.govepa.gov this compound oxon is formed through the oxidative desulfurization of the parent molecule. epa.gov This metabolite is of particular interest as it can be formed not only through microbial action in soil but also during the chlorination process in water treatment. regulations.govregulations.gov
Studies have tracked the concentration of these degradates over time. In an aerobic soil metabolism study, this compound oxon reached its maximum concentration, 13.8% of the applied amount, at 270 days, before declining to 10.1% by day 360. epa.gov Benzenesulfonamide, formed by the cleavage of the carbon-nitrogen bond, is a more minor metabolite, reaching a maximum level of only 0.52% of the applied amount after 360 days. epa.gov While this compound itself is not considered mobile in soil, its degradates, particularly this compound oxon and benzenesulfonamide, are significantly more mobile and have the potential to move through the soil profile. epa.govepa.govregulations.gov
The rate at which this compound degrades in soil is influenced by several key environmental factors:
Temperature: Higher soil temperatures generally increase the rate of microbial activity, which in turn accelerates the degradation of this compound. orst.edunih.gov
Soil Organic Matter: An increase in soil organic matter content enhances microbial populations and activity, leading to faster breakdown of the herbicide. orst.edunih.govmdpi.com However, the addition of certain types of organic matter can sometimes increase persistence. One field study observed a longer half-life in soil amended with sewage sludge and yard waste compared to unamended soil. tandfonline.com This is likely due to increased sorption of the herbicide to the organic material, making it less available to microorganisms.
Acidity (pH): this compound degradation is sensitive to soil pH. The breakdown rate decreases as the soil becomes more basic (higher pH). orst.edunih.gov Conversely, more acidic conditions favor faster degradation.
Table 1: Influence of Environmental Factors on this compound Degradation
| Factor | Influence on Degradation Rate | Rationale | Source(s) |
|---|---|---|---|
| Temperature | Increases with higher temperature | Enhanced microbial and chemical reaction rates. | orst.edu, nih.gov |
| Soil Organic Matter | Generally increases with higher content | Supports larger and more active microbial populations. | orst.edu, nih.gov |
| Acidity (pH) | Decreases as pH increases (more basic) | Microbial activity and chemical hydrolysis are pH-dependent. | orst.edu, nih.gov |
Microbial Biodegradation Rates and Processes in Soil
Microbial biodegradation is the key process driving the dissipation of this compound in soil. orst.edu However, the rate of this breakdown can vary significantly between laboratory and field conditions. While laboratory studies under ideal aerobic conditions report very long half-lives of over 100 days to a full year, field studies often show faster degradation. epa.govtandfonline.com
A field study on silty-loam soil reported this compound half-lives ranging from 27 to 44 days, depending on soil amendments. tandfonline.comnih.gov This discrepancy highlights the complex interplay of the environmental factors discussed previously (temperature, moisture, microbial community composition) that influence degradation under real-world conditions. The process of microbial degradation involves soil bacteria and fungi that utilize the herbicide as a substance for metabolism. mdpi.comnih.gov
Table 2: this compound Soil Half-Life (T₁/₂) in Different Studies
| Study Type | Soil Type/Condition | Half-Life (DT₅₀) | Source(s) |
|---|---|---|---|
| Laboratory | Aerobic Sorrento loam | 363 days | epa.gov |
| Laboratory | Aerobic | ~1 year | epa.gov |
| Field | Moist loam (at 70-80°F) | 4 months (approx. 120 days) | orst.edu |
| Field | Moist, loamy sand (at 70-80°F) | 6 months (approx. 180 days) | orst.edu |
| Field | Unamended silty-loam | 27.1 days | tandfonline.com, tandfonline.com |
| Field | Silty-loam with sewage sludge | 37.6 days | tandfonline.com, tandfonline.com |
| Field | Silty-loam with sewage sludge & yard waste | 44.3 days | tandfonline.com, tandfonline.com |
Plant Metabolism and Translocation of this compound and its Metabolites
Once applied, this compound can be taken up by plants. It is absorbed rapidly by both roots and foliage. orst.edu Following absorption, the herbicide is translocated within the plant to its active growing points, such as the tips of roots and stems, where it inhibits cell division. orst.eduregulations.gov
The metabolism of herbicides within a plant is a key factor in determining its selectivity and persistence. unl.eduresearchgate.net Plants metabolize foreign compounds like herbicides in multiple phases, often involving oxidation, hydrolysis, and conjugation to render them less toxic and store them in cellular compartments like the vacuole. unl.eduucanr.edu
For this compound, the parent compound and its oxygen analog, this compound oxon, are considered the primary residues of concern in plants. regulations.govepa.gov Studies on carrots, lettuce, and tomatoes have established that these two compounds are the main components found in plant tissues after application. regulations.gov When this compound is applied to the roots, it is primarily its metabolites, rather than the parent compound itself, that are translocated to the leaves. orst.edu
Mobility and Distribution in Environmental Media
The movement and distribution of this compound in the environment are governed by a combination of its intrinsic chemical properties and various environmental factors. Its behavior in soil, water, and air dictates its potential for off-site transport and exposure to non-target organisms.
Leaching Potential and Sorption Characteristics in Diverse Soil Types
This compound demonstrates a low potential for leaching through the soil profile. orst.eduherts.ac.uk This is primarily attributed to its tendency to bind strongly to soil particles, particularly within the top 0 to 2 inches of the soil layer. orst.edu The process of adsorption, where the chemical adheres to soil surfaces, is a key factor limiting its vertical movement towards groundwater. tandfonline.com Consequently, as of 1988, it had not been detected in groundwater or well water. orst.edu
The extent of this compound's sorption is significantly influenced by the soil's organic matter and clay content. tandfonline.comresearchgate.net Soils with higher organic carbon content exhibit greater adsorption of nonionic pesticides like this compound. tandfonline.com Laboratory studies have confirmed that this compound is not mobile in the four soil types tested. epa.gov Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which indicate the chemical's tendency to bind to soil organic carbon, range from 1,433 to 4,326 mL/g, classifying it as slightly mobile. epa.govregulations.gov An estimated adsorption coefficient (Koc) of 1000 further supports its strong binding characteristic. orst.edu In contrast, its degradate, this compound oxon, is significantly more mobile, with an average Koc of 557, ranging from moderately to highly mobile in the same soils. epa.govregulations.gov
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Adsorption Coefficient (Koc) | 1000 mL/g (estimated) | Strongly binds to soil | orst.edu |
| Adsorption Coefficient (Koc) Range | 1,433 - 4,326 mL/g | Slightly mobile | epa.govregulations.gov |
| This compound Oxon Adsorption Coefficient (Koc) | 557 mL/g (average) | Moderately to highly mobile | epa.govregulations.gov |
Runoff and Infiltration Dynamics in Agricultural Ecosystems
While this compound has low leaching potential, it can be transported from application sites via surface runoff. epa.govregulations.gov Because it is strongly bound to the top layer of soil, it is susceptible to being carried off-site with eroded soil particles or dust. orst.edu Both dissolved this compound and this compound adsorbed to suspended soil can be transported in runoff to adjacent terrestrial areas and surface water bodies. regulations.gov The use of this compound on turf, often at high rates, presents a particular concern for potential surface water runoff. epa.gov
Agricultural management practices can influence the extent of runoff and infiltration. A field study on a silty-loam soil investigated the effects of soil amendments on this compound's movement. nih.gov The addition of sewage sludge (SS) and a combination of sewage sludge with yard waste compost (SS-YW) to the soil increased water infiltration. tandfonline.comnih.govtandfonline.com This enhancement in infiltration led to a reduction in the volume of runoff water and, consequently, lower concentrations of this compound residues in the runoff following rainfall. tandfonline.comnih.gov
| Soil Treatment | This compound Half-Life (T1/2) in Soil | Effect on Water Infiltration | Effect on Runoff |
|---|---|---|---|
| No Amendment (NM) | 27.1 days | Baseline | Baseline |
| Sewage Sludge (SS) | 37.6 days | Increased | Reduced water volume and this compound residues |
| Sewage Sludge + Yard Waste (SS-YW) | 44.3 days | Increased | Reduced water volume and this compound residues |
Volatilization Potential from Soil and Water Surfaces
This compound exhibits a low potential for volatilization, which is the process of a chemical converting from a solid or liquid state into a vapor and entering the atmosphere. herts.ac.ukregulations.gov Its strong adsorption to soil particles significantly limits its ability to evaporate from the soil surface. orst.edu The physicochemical properties of this compound, specifically its low vapor pressure of 0.133 mPa at 25°C, corroborate its low volatility. orst.edu While volatilization may be a source of post-application exposure for some pesticides, this compound's characteristics suggest this pathway is not a major route of dissipation. orst.eduregulations.gov
Adsorption to Suspended Solids and Sediments in Aquatic Environments
Once this compound enters aquatic systems, typically through runoff, it is expected to partition primarily to sediment. regulations.gov This behavior is consistent with its chemical nature, as hydrophobic compounds tend to adsorb onto suspended particles and bottom sediments. mdpi.com The strong binding affinity of this compound means that in aquatic environments, it will likely be found associated with solid materials rather than dissolved in the water column. orst.eduregulations.gov This partitioning to sediment makes it relatively stable within the aquatic system. regulations.gov
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. nih.govsfu.ca this compound has a reported whole-body bioconcentration factor (BCF) of 550 in fish. regulations.govepa.gov The BCF is a measure of how much a chemical concentrates in an organism relative to the water.
Although the BCF value suggests a potential for bioconcentration, studies indicate that this compound does not appear to have a large potential to bioaccumulate. regulations.govepa.gov This is due to a rapid elimination rate. regulations.gov In one study, 98% of the accumulated compound was eliminated from the fish's body after 14 days in clean water. regulations.govepa.gov Therefore, while this compound may be taken up by fish, it is not expected to build up to concerning levels or biomagnify significantly through the food web. orst.eduregulations.gov A substance is generally considered "very bioaccumulative" when its BCF or bioaccumulation factor (BAF) exceeds 5000. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Bioconcentration Factor (BCF) | 550 | regulations.govepa.gov |
| Elimination Rate | 98% after 14 days in clean water | regulations.govepa.gov |
Ecotoxicological Impact and Risk Assessment of Bensulide
Aquatic Ecotoxicity
The presence of bensulide in aquatic environments can pose risks to a range of organisms, from fish and invertebrates to plants.
This compound is classified as moderately to highly toxic to freshwater fish on an acute basis. orst.eduepa.govepa.gov Laboratory studies have established the 96-hour median lethal concentration (LC50) for several species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 has been reported as 0.72 mg/L and 1.1 mg/L in different studies. orst.eduepa.govepa.gov Other tested species include bluegill sunfish (Lepomis macrochirus) with an LC50 of 1.4 mg/L and goldfish (Carassius auratus) with an LC50 ranging from 1 to 2 mg/L. orst.edu
Chronic toxicity studies on fish, specifically an early life-stage test with the fathead minnow (Pimephales promelas), have identified a No-Observed-Adverse-Effect Concentration (NOAEC) of 0.374 mg a.i./L based on larval survival and growth. epa.gov Sublethal effects, such as a significant decrease in larval growth, were noted at concentrations above this NOAEC. epa.gov
Direct toxicity data for aquatic-phase amphibians are limited. epa.gov Therefore, freshwater fish toxicity data are often used as a surrogate to assess the potential risks to these organisms. epa.govregulations.gov It is generally considered that fish are more sensitive to chemical contaminants than aquatic-stage amphibians, suggesting that data from fish studies can be protective for amphibians. nih.govresearchgate.net
Table 1: Acute Toxicity of this compound to Freshwater Fish
| Species | Endpoint | Concentration (mg/L) | Toxicity Classification |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 0.72 - 1.1 | Highly Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | 1.4 | Moderately Toxic |
| Goldfish (Carassius auratus) | 96-hr LC50 | 1 - 2 | Moderately Toxic |
This compound demonstrates toxicity to a range of aquatic invertebrates. For freshwater invertebrates, it is considered moderately to very highly toxic. regulations.gov Studies on the water flea (Daphnia magna) have reported an EC50 value of 0.58 ppm, while the scud (Gammarus lacustrus) showed an LC50 of 1.4 ppm. orst.eduregulations.gov Chronic exposure to this compound at concentrations as low as 6.9 ppb has been shown to potentially reduce the growth and reproduction of freshwater invertebrates. regulations.gov
In estuarine and marine environments, this compound is classified as moderately to very highly toxic to invertebrates. epa.gov Acute toxicity testing on mysid shrimp (Americamysis bahia) resulted in a 48-hour LC50 of 0.0624 mg a.i./L, indicating very high toxicity. epa.gov For the eastern oyster (Crassostrea virginica), an EC50 of 0.25 mg a.i./L was determined based on shell deposition. epa.gov A chronic study on mysid shrimp established a 48-hour NOAEC of 0.0485 mg a.i./L. epa.gov
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Environment | Species | Endpoint | Concentration (mg/L) | Toxicity Classification |
|---|---|---|---|---|
| Freshwater | Water Flea (Daphnia magna) | EC50 | 0.58 | Very Highly Toxic |
| Freshwater | Scud (Gammarus lacustrus) | LC50 | 1.4 | Moderately Toxic |
| Estuarine/Marine | Mysid Shrimp (Americamysis bahia) | 48-hr LC50 | 0.0624 | Very Highly Toxic |
| Estuarine/Marine | Eastern Oyster (Crassostrea virginica) | EC50 (shell deposition) | 0.25 | Highly Toxic |
Data regarding the specific effects of this compound on a wide range of aquatic vascular plants are not extensively detailed in the available literature. However, its impact on non-vascular aquatic flora, such as algae, has been evaluated. The green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) is a species used to assess the potential indirect effects of herbicides on the aquatic food web, as it is a primary food source for larval amphibians. epa.gov For this species, a 72-hour EC50 value has been utilized in risk assessments to characterize the impact on non-vascular plants. epa.gov The lack of comprehensive data on various aquatic vascular plants represents a gap in the full understanding of this compound's ecotoxicological profile in aquatic plant communities. regulations.gov
Terrestrial Ecotoxicity
The impact of this compound extends to terrestrial ecosystems, with potential risks to birds, mammals, and other wildlife.
On an acute oral basis, this compound is considered slightly toxic to birds. epa.gov The acute oral LD50 for the northern bobwhite quail (Colinus virginianus) is 1386 mg/kg. orst.eduepa.gov Subacute dietary studies on both bobwhite quail and mallard ducks (Anas platyrhynchos) showed a 5-day LC50 greater than 5620 ppm, classifying this compound as practically nontoxic to birds on a subacute dietary basis. epa.govepa.gov However, chronic exposure has been shown to have reproductive effects. Studies have demonstrated that this compound can impair avian reproduction, with effects such as reduced eggshell thickness occurring at dietary concentrations between 2.5 and 25 ppm a.i. epa.gov At 250 ppm, a severe reduction in eggshell thickness was observed, leading to a significant increase in cracked eggs. epa.gov
There is a lack of direct toxicity data for terrestrial-phase amphibians and reptiles. epa.govepa.gov Consequently, avian toxicity data are used as a surrogate to assess the potential risks to these groups. epa.govregulations.govepa.gov This approach is considered conservative, as birds are likely to have higher food intake rates than amphibians and reptiles. epa.gov
Table 3: Avian Toxicity of this compound
| Species | Endpoint | Value | Toxicity Classification |
|---|---|---|---|
| Northern Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 1386 mg/kg | Slightly Toxic |
| Northern Bobwhite Quail (Colinus virginianus) | 5-Day Dietary LC50 | > 5620 ppm | Practically Nontoxic |
| Mallard Duck (Anas platyrhynchos) | 5-Day Dietary LC50 | > 5620 ppm | Practically Nontoxic |
This compound is moderately toxic to mammals on an acute oral basis. epa.gov The acute oral LD50 in rats ranges from 271 mg/kg to 770 mg/kg. orst.edu The dermal acute toxicity is low, with a dermal LD50 of 3950 mg/kg in rats and 2000 mg/kg in rabbits. orst.edu In a 90-day feeding study with rats, the lowest dose that resulted in no adverse effects was 25 mg/kg/day. orst.edu this compound acts as a cholinesterase inhibitor, which is the primary mechanism of its toxicity in mammals. orst.edu
Table 4: Mammalian Toxicity of this compound (Rat)
| Route of Exposure | Endpoint | Value (mg/kg) | Toxicity Classification |
|---|---|---|---|
| Oral | LD50 | 271 - 770 | Moderately Toxic |
| Dermal | LD50 | 3950 | Low Toxicity |
Toxicity to Terrestrial Invertebrates, including Pollinators (e.g., Honeybees)
This compound has demonstrated toxicity to terrestrial invertebrates, with particularly high toxicity noted for bees. orst.edu The acute contact LD50 for honeybees (Apis mellifera) has been reported to be 0.0016 mg per bee, indicating that this compound is very highly toxic to these critical pollinators. orst.edu While most herbicides are not typically toxic to bees, the inert ingredients in pesticide formulations can contribute to their toxicity. umn.edu Neonicotinoid insecticides, for example, are known to be very toxic to bees, with residues in pollen and nectar affecting bee behavior and survival. umn.edutrellis.net Although this compound is an organophosphate herbicide, its high toxicity to bees warrants significant consideration in ecotoxicological risk assessments. orst.eduherts.ac.uk
Phytotoxicity to Non-Target Terrestrial Plants
This compound has the potential to cause phytotoxicity to non-target terrestrial plants. regulations.gov As a pre-emergent herbicide, its mode of action is to control annual grasses and broadleaf weeds in various agricultural and turfgrass settings. orst.edu However, this herbicidal activity can also impact desirable non-target plant species. apvma.gov.au
Regulatory risk assessments for pesticides consider the potential for phytotoxicity to non-target plants, which are crucial primary producers that support organisms at higher trophic levels by providing habitat and food. apvma.gov.au The protection goals for these assessments aim to safeguard plant species abundance and diversity. apvma.gov.au Studies have shown that spray drift from herbicide applications can negatively affect wild plants and the food chains they support in areas adjacent to treated fields. mst.dk
For this compound, risk quotients have been found to exceed the U.S. Environmental Protection Agency's (EPA) levels of concern for both monocot and dicot plants for both granular and emulsifiable concentrate formulations. regulations.gov This indicates a potential risk to non-target terrestrial plants from the use of this compound. It is important to note that standard phytotoxicity tests are often conducted on young, individually potted plants in greenhouse settings, which may not fully represent the competitive interactions and environmental stressors experienced by plants in the field. mst.dkumweltbundesamt.de
Ecological Risk Assessment Methodologies for this compound
Development of Ecological Risk Quotients (RQs) and Levels of Concern (LOCs)
The ecological risk assessment of this compound utilizes a quantitative approach involving the calculation of Risk Quotients (RQs). An RQ is a dimensionless number derived by dividing a point estimate of exposure by a point estimate of effect (toxicity). nih.gov This value is then compared to a pre-determined Level of Concern (LOC) to evaluate the potential risk. nih.gov
The U.S. EPA establishes LOCs to identify instances where the use of a pesticide may pose a risk that could be mitigated, such as through restricted use registration, or where there is a potential risk to threatened and endangered species. epa.gov For this compound, RQs have been calculated for various ecological receptors. For instance, while the use of this compound on turf does not appear to pose a high acute risk to freshwater invertebrates, the RQs do surpass the LOC for risks that may be mitigated by restricted use and for risks to threatened and endangered species. epa.gov
It is important to understand that RQs are a screening-level tool and are not directly correlated with the magnitude or probability of risk. nih.gov They are instrumental in identifying which chemical use scenarios require more detailed and refined risk characterization. nih.gov
Table 1: Example of this compound Risk Quotients (RQs) for Freshwater Invertebrates on Turf
| Use Scenario | Application Rate | Timing | Acute RQ | Chronic RQ |
| Golf Course Tees | 12.5 lbs a.i./A | Single Application | > LOC for restricted use & endangered species | > Chronic LOC |
| Golf Course Tees | 12.5 lbs a.i./A | Two Applications | > LOC for restricted use & endangered species | > Chronic LOC |
| Home Lawns | 7.5 lbs a.i./A | Single Application | > LOC for restricted use & endangered species | > Chronic LOC |
| Home Lawns | 7.5 lbs a.i./A | Two Applications | > LOC for restricted use & endangered species | > Chronic LOC |
This table is for illustrative purposes and based on findings that all turf uses of this compound exceed certain LOCs for freshwater invertebrates. epa.gov
Assessment of Potential Impacts on Federally Listed Threatened and Endangered Species and Critical Habitats
The assessment of risks posed by this compound to federally listed threatened and endangered (T&E) species and their critical habitats is a critical component of its ecological risk assessment, mandated by the Endangered Species Act (ESA). epa.govwsu.edu This process involves determining whether the pesticide's use "may affect" a listed species or its critical habitat. aspcro.org
For this compound, the EPA has conducted risk assessments for specific T&E species, such as the California red-legged frog and Pacific salmon and steelhead. epa.govepa.gov These assessments apply the findings from broader environmental risk assessments to determine the potential risks to these specific listed species. epa.gov For example, an analysis for Pacific salmon and steelhead concluded that the use of this compound may affect 17 of the 26 listed Evolutionarily Significant Units (ESUs). epa.gov
The assessment considers both direct effects on the species and indirect effects, such as impacts on their food sources or habitat. epa.gov If a pesticide may adversely modify designated critical habitat, consultation with the U.S. Fish and Wildlife Service (FWS) and/or the National Marine Fisheries Service (NMFS) is required. epa.govwsu.edu The EPA's biological evaluations (BEs) are a key part of this process, addressing whether a pesticide may affect individuals of a listed species and their critical habitats. aspcro.org
Modeling of Off-Site Transport and Exposure Pathways (e.g., Spray Drift, Runoff)
To estimate the potential exposure of non-target organisms to this compound, ecological risk assessments employ various models to simulate its off-site transport. Key pathways for off-site movement include spray drift, runoff, and erosion. regulations.gov
Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to predict the movement of pesticides from the application site to adjacent aquatic environments. epa.gov These models consider factors like the chemical properties of this compound, application rates, and environmental conditions to estimate environmental concentrations (EECs). epa.gov
For terrestrial environments, models like TERRPLANT are used to estimate risks to non-target plants from spray drift. epa.gov Spray drift is a significant concern, and risk estimates for this compound have indicated potential concern at various distances from the edge of the treated field for human health risk assessments. regulations.gov Similarly, for ecological risk, the potential for drift to impact non-target plants is a key consideration. apvma.gov.au
This compound is known to be highly persistent in soil and binds strongly to the top layers. orst.edu This property means that while it has a low potential to leach into groundwater, it can be transported off-site with eroded soil particles in surface runoff. orst.eduherts.ac.uk The modeling of these pathways is essential for developing a comprehensive understanding of the potential exposure and subsequent risk to non-target ecosystems.
Development and Evaluation of Environmental Mitigative Strategies
To address the identified ecological risks associated with this compound, various mitigation strategies have been developed and implemented. These measures are designed to reduce the exposure of non-target organisms and their habitats to the herbicide. epa.gov The EPA's reregistration eligibility decision (IRED) for this compound included several mitigation measures to lower worker and ecological risks to acceptable levels. epa.gov
Mitigation strategies for this compound have included:
Prohibiting use on large non-golf course turf sites. epa.gov
Restricting the number of applications on golf course fairways to one per year. epa.gov
Limiting fairway applications to the fall to minimize exposure to birds during their breeding season. epa.gov
Restricting golf course fairway use to a single grass type (bentgrass) in certain states. epa.gov
In the broader context of pesticide regulation, there is an increasing focus on developing mitigation measures to protect endangered species. aspcro.org These can range from broad, national-level measures included on pesticide labels to more specific, geographically-targeted restrictions implemented through programs like the Endangered Species Protection Bulletins. wsu.eduaspcro.org However, the effectiveness of self-directed mitigation measures has been questioned by some environmental advocates, who raise concerns about the lack of a robust reporting and enforcement framework. beyondpesticides.org The ongoing development of strategies for herbicides and other pesticides aims to provide a menu of mitigation options to reduce the impacts on listed species, though the stringency and efficacy of these strategies are subjects of ongoing debate. beyondpesticides.orgbeyondpesticides.org
Toxicological Assessment of Bensulide in Non Target Organisms
Neurotoxicological Endpoints and Dose-Response Relationships
The neurotoxic effects of bensulide in non-target organisms are primarily mediated through the inhibition of cholinesterase enzymes. Studies have focused on understanding the systemic and tissue-specific inhibition of AChE and the resulting clinical manifestations.
Systemic and Tissue-Specific Acetylcholinesterase Inhibition (e.g., Red Blood Cell and Brain AChE)
Inhibition of acetylcholinesterase (AChE) is identified as the most sensitive toxicological endpoint for this compound across multiple species, durations, lifestages, and routes of exposure. regulations.gov this compound requires metabolic activation to its oxon form to effectively inhibit AChE. regulations.gov High-quality dose-response data for this compound via the oral route are available for both red blood cell (RBC) and brain AChE inhibition in multiple lifestages and durations in rats. regulations.gov Generally, RBC AChE has been found to be more sensitive to this compound exposure than brain AChE. regulations.gov
Data from a chronic oral toxicity study in dogs indicated a No Observed Effect Level (NOEL) of 0.5 mg/kg/day based on inhibition of plasma cholinesterase activity in both sexes and brain cholinesterase activity in males at a higher dose (4.0 mg/kg/day), which was identified as the Lowest Observed Effect Level (LOEL). epa.gov In a chronic study in rats, reduced cholinesterase levels in plasma, erythrocytes, and brain were observed at 60 mg/kg/day. nih.gov
Manifestations of Neurotoxicity and Associated Clinical Signs
The inhibition of AChE by this compound leads to the accumulation of acetylcholine (B1216132), causing neurotoxicity in the central and/or peripheral nervous system. regulations.gov Clinical signs of neurotoxicity, such as tremor, have been observed in studies, but typically at doses significantly higher than those causing AChE inhibition. regulations.gov Symptoms of acute poisoning in humans can range from nausea and vomiting at mild exposure levels to more severe effects like abdominal cramps, loss of muscle coordination, slurring of speech, coma, and death at higher exposure levels. orst.edu Chronic exposure in humans may lead to symptoms including chest tightness, nausea, abdominal cramps, diarrhea, headache, dizziness, weakness, blurring, tearing, loss of muscle coordination, and face muscle twitches. orst.edu
Role of this compound Oxon in Contributing to Neurotoxic Effects
This compound itself requires metabolic activation to its oxygen analog, this compound oxon, to effectively inhibit AChE. regulations.gov The oxon form is considered significantly more potent than the parent compound in terms of AChE inhibition. In the absence of specific data for the oxon, it has been considered to be approximately 50 times as toxic as the parent this compound in inhibiting AChE. regulations.govvulcanchem.com
Developmental and Reproductive Toxicity
Investigations into the toxicological effects of this compound have also included assessments of its potential to impact development and reproduction in non-target organisms.
Effects on Fetal Growth and Development
Developmental toxicity studies in rats and rabbits have been conducted to evaluate the effects of this compound on fetal growth and development. regulations.govepa.gov While this compound is a neurotoxic chemical, developmental toxicity studies in rats and rabbits, even at dose levels sufficient to elicit maternal body weight decrements, did not show evidence of developmental anomalies, including abnormalities in the development of the fetal nervous system. epa.gov However, some studies have indicated potential effects at maternally toxic doses. In an oral rabbit developmental study, an increase in late resorptions and abortions was noted at a maternally toxic dose. publications.gc.ca A developmental toxicity study in rats found no developmental toxicity at the highest dose tested, although maternal toxicity was observed. epa.gov
Studies in zebrafish (Danio rerio), an aquatic vertebrate model, have shown that this compound exposure can induce developmental defects. Exposure to this compound at 3 mg/L inhibited hatching and decreased the size of the body, eyes, and inner ear in zebrafish eggs. nih.gov Furthermore, this compound exposure disrupted normal heart development, including cardiac looping, and decreased the heart rate in zebrafish larvae. nih.gov Development of the liver was also inhibited, resulting in a reduced size. nih.gov These developmental effects in zebrafish were associated with oxidative stress, including the inhibition of antioxidant enzyme expression and an increase in reactive oxygen species (ROS) levels. nih.gov
Cell Division Cycle Arrest and Apoptosis in Reproductive Cells (e.g., Porcine Trophectoderm and Uterine Luminal Epithelial Cells)
Research utilizing in vitro porcine models, such as porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cell lines, has investigated the effects of this compound on reproductive cells. These cell lines are considered useful in vitro models for studying implantation due to the reproductive similarities between humans and pigs. nih.govresearchgate.net
Studies have shown that this compound exposure can cause cell division cycle arrest and apoptosis in both porcine trophectoderm and uterine luminal epithelial cells. nih.govresearchgate.netnih.gov this compound has been found to alter signaling pathways, including the ERK1/2 and JNK pathways in the MAPK pathway, and disrupt intracellular calcium homeostasis in these cell lines, which are important for the expression of pregnancy-related genes. nih.govresearchgate.net This disruption of intracellular environments by this compound contributes to cell division cycle arrest and apoptosis. researchgate.netnih.gov Furthermore, this compound has been shown to reduce the migratory ability of these cells and inhibit the transcription of implantation-related genes, suggesting a potential to interrupt implantation during early pregnancy by disrupting maternal-fetal interaction. nih.govresearchgate.netnih.gov The LC50 values for this compound in pTr and pLE cells were determined to be 5.21 mg/L and 6.49 mg/L, respectively, with experiments on intracellular mechanisms conducted at concentrations below 5 mg/L. researchgate.netnih.gov
Here is a table summarizing some of the research findings on this compound's effects on porcine reproductive cells:
| Cell Type | Endpoint | Observed Effect | Concentration (mg/L) | Reference |
| Porcine Trophectoderm (pTr) | Cell Viability (LC50) | 5.21 mg/L | - | researchgate.netnih.gov |
| Porcine Luminal Epithelial (pLE) | Cell Viability (LC50) | 6.49 mg/L | - | researchgate.netnih.gov |
| pTr and pLE | Cell Division Cycle | Arrest | < 5 | nih.govresearchgate.netnih.gov |
| pTr and pLE | Apoptosis | Increased | < 5 | nih.govresearchgate.netnih.gov |
| pTr and pLE | ERK1/2 and JNK Signaling | Activation | 5 | researchgate.netnih.gov |
| pTr and pLE | Intracellular Calcium | Disruption (Mitochondrial increase, cytoplasmic decrease) | < 5 | researchgate.netnih.gov |
| pTr and pLE | Mitochondrial Membrane Potential | Disrupted | < 5 | researchgate.netnih.gov |
| pTr and pLE | Migratory Ability | Reduced | Not specified | nih.gov |
| pTr and pLE | Implantation-Related Genes | Inhibited transcription | 5 | researchgate.netnih.gov |
Disruption of Implantation-Related Gene Transcription and Calcium Homeostasis
Research indicates that this compound may interfere with implantation during early pregnancy by disrupting maternal-fetal interaction. Studies using porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells, which serve as a model due to similarities with human implantation mechanisms, have shown that this compound exposure can lead to cell division cycle arrest and apoptosis nih.govresearchgate.net. At a concentration of 5 mg/L, this compound inhibited the transcription of genes related to implantation nih.govresearchgate.net.
Furthermore, this compound has been observed to disrupt intracellular calcium homeostasis in these porcine cell lines. Treatment with 5 mg/L this compound resulted in increased mitochondrial Ca²⁺ concentration and a decrease in cytoplasmic Ca²⁺ concentrations nih.govresearchgate.net. This abnormal regulation of intracellular calcium is associated with the observed cell cycle arrest and apoptosis nih.govresearchgate.net.
Induction of Oxidative Stress and Organ Malformations (e.g., Cardiovascular System and Liver in Zebrafish Embryos)
Studies in zebrafish (Danio rerio) embryos have demonstrated that this compound can induce oxidative stress, leading to developmental defects in the cardiovascular system and liver nih.govresearchgate.net. Exposure of zebrafish eggs to this compound concentrations up to 3 mg/L inhibited hatching and reduced the size of the body, eyes, and inner ear nih.govresearchgate.net.
Specifically, exposure to 3 mg/L this compound disrupted normal heart development, including cardiac looping, and significantly decreased the heart rate of 96 hours post-fertilization (hpf) zebrafish larvae nih.govresearchgate.net. The development of the liver was also inhibited, with a notable reduction in size after exposure to 3 mg/L this compound nih.govresearchgate.net. These effects are linked to this compound-induced oxidative stress, characterized by the inhibition of antioxidant enzyme expression and an increase in reactive oxygen species (ROS) levels nih.govresearchgate.net.
Data on this compound Effects in Zebrafish Embryos:
| Endpoint | Observation (at 3 mg/L this compound) | Citation |
| Hatching Inhibition | 100% | nih.govresearchgate.net |
| Body Size | Decreased | nih.govresearchgate.net |
| Eye Size | Decreased | nih.govresearchgate.net |
| Inner Ear Size | Decreased | nih.govresearchgate.net |
| Cardiac Looping | Disrupted | nih.govresearchgate.net |
| Heart Rate (96 hpf) | Decreased to 16.37% | nih.govresearchgate.net |
| Liver Size | Reduced to 41.98% | nih.govresearchgate.net |
| Antioxidant Enzyme Expression | Inhibited | nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) Levels | Increased up to 238.29% | nih.govresearchgate.net |
Genotoxicity and Carcinogenicity Assessments
Assessments of this compound's potential to cause genetic damage and cancer have been conducted.
Mutagenicity Studies in Prokaryotic and Eukaryotic Systems
Studies evaluating the mutagenic properties of this compound in microbial test systems have been performed nih.gov. This compound was found not to be mutagenic in one bacterial assay orst.edu. While information on comprehensive mutagenicity studies across various prokaryotic and eukaryotic systems is limited in the provided snippets, regulatory assessments have concluded that the available studies indicate this compound is not genotoxic epa.gov. The submitted test battery was considered to satisfy the guidelines for initial mutagenicity testing epa.gov.
Long-Term Carcinogenicity Bioassays in Rodent Models
Based on studies in rodent models, this compound is classified as "not likely to be carcinogenic in humans" regulations.govorst.edu. This classification is based on the absence of significant increases in tumor incidence in two adequate rodent carcinogenicity studies regulations.gov. In a 90-day feeding trial, rats and dogs tolerated daily doses close to the lethal dose without noticeable tumor growth orst.edu. Long-term carcinogenicity bioassays in rodents typically involve exposure for a major part of their lifespan (18 to 24 months for mice and at least 24 months for rats) to observe for the development of neoplastic lesions bioline.org.brvivotecnia.comservice.gov.uk.
Immunotoxicity and Ocular Toxicity Evaluations
Information regarding the immunotoxicity of this compound is limited in the provided search results. One source mentions that an immunotoxicity study was not required for this compound based on a weight-of-evidence approach in a 2013 assessment regulations.gov.
Regarding ocular toxicity, this compound may cause mild eye irritation orst.edu. In tests with rodents, a product containing this compound did not cause eye irritation orst.edu.
Advanced Analytical Methodologies for Bensulide Detection and Quantification in Environmental and Biological Matrices
Spectrometric Approaches for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is the definitive spectrometric technique for both the structural elucidation of unknown compounds and the trace analysis of known substances like Bensulide. nih.govtaylorandfrancis.com When coupled with a chromatographic inlet (GC or LC), MS provides two dimensions of identification: retention time and mass spectrum. taylorandfrancis.com
For structural elucidation , such as identifying novel metabolites or degradation products, high-resolution mass spectrometry (HRMS) is particularly powerful. lcms.cz HRMS instruments, like Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown analyte. nih.govlcms.cz Further structural information is obtained through tandem mass spectrometry (MS/MS or MS^n) experiments. nih.gov In these experiments, a specific ion (the precursor) is isolated and fragmented, and the resulting product ion spectrum provides a "fingerprint" that can be used to piece together the molecule's structure. nih.gov
For trace analysis , MS, especially in tandem configuration (MS/MS), offers unparalleled sensitivity and selectivity. nih.gov By using modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument focuses only on the specific mass-to-charge ratios of the target analytes. This eliminates chemical noise from the matrix, drastically improving the signal-to-noise ratio and enabling the detection of this compound at very low levels (parts-per-billion or even parts-per-trillion). iaea.orgepa.gov For example, an LC-MS/MS method for this compound in water demonstrated a limit of detection (LOD) of 0.24 µg/L. epa.gov
Method Validation and Quality Assurance Protocols for Residue Analysis (e.g., Recovery, Precision, Sensitivity)
To ensure that analytical results are reliable and defensible, the methods used for this compound residue analysis must undergo rigorous validation and be subject to ongoing quality assurance protocols. eurl-pesticides.eueuropa.eu Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Key validation parameters include:
Accuracy (Recovery): This measures the closeness of the mean test result to the true value. It is typically assessed by analyzing spiked blank matrix samples at various concentrations. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range. epa.govscielo.br
Precision (Repeatability): This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). An RSD of ≤20% is a common acceptability criterion. epa.govscielo.br
Sensitivity (Limit of Quantification - LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. eurl-pesticides.eu For a this compound method in water, an LOQ of 1.0 µg/L was validated. epa.gov
Selectivity/Specificity: This is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. In MS-based methods, this is demonstrated by monitoring specific ion transitions. epa.gov
The table below summarizes typical performance criteria for pesticide residue analysis methods.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Accuracy (Mean Recovery) | 70 - 120% | To demonstrate the method's ability to extract and measure the true amount of analyte present. researchgate.netscielo.br |
| Precision (RSD) | ≤ 20% | To show the method's reproducibility and consistency. researchgate.netscielo.br |
| Limit of Quantification (LOQ) | Method- and matrix-dependent | To define the lowest concentration at which the analyte can be reliably measured. eurl-pesticides.eu |
| Linearity (Correlation Coefficient, r) | > 0.99 | To confirm a proportional response of the instrument to the concentration of the analyte over a defined range. epa.gov |
Quality assurance protocols involve the routine analysis of quality control (QC) samples, such as blanks, spiked samples, and certified reference materials, in each analytical batch to ensure the method remains in a state of control. eurl-pesticides.eu
Development of Reference Materials and Standards for this compound and its Analogs
The availability of high-purity reference materials and analytical standards is a prerequisite for the accurate quantification of this compound and its analogs (such as the oxygen analog). hpc-standards.comaccustandard.comnih.gov These standards are essential for:
Instrument Calibration: Creating calibration curves to relate the instrument's response to the concentration of the analyte. epa.gov
Method Validation: Spiking blank matrices to determine accuracy and precision. scielo.br
Identity Confirmation: Comparing the retention time and mass spectrum of a suspected analyte in a sample to that of a known standard. epa.gov
Certified Reference Materials (CRMs) are produced by accredited organizations (e.g., under ISO 17034) and come with a certificate that specifies the compound's identity, purity, concentration, and associated uncertainty. sigmaaldrich.commz-at.desigmaaldrich.com Using CRMs provides traceability to national or international standards, which is crucial for regulatory laboratories. sigmaaldrich.com Several suppliers offer certified standards for this compound, often as neat material or in solution. hpc-standards.comsigmaaldrich.commz-at.de The development of standards for metabolites, like the this compound oxygen analog, is also critical as residue definitions for regulatory purposes often include both the parent compound and key metabolites. regulations.gov
Herbicide Resistance Management Strategies in the Context of Bensulide Application
Characterization of Herbicide Resistance Mechanisms in Target Weeds
Herbicide resistance mechanisms are broadly categorized into target-site and non-target site mechanisms croplife.org.aucroplife.org.au.
Target-site resistance involves a change in the herbicide's intended biochemical target, preventing the herbicide from binding effectively msstate.educroplife.org.aucroplife.org.au. This can occur due to a mutation in the gene coding for the target site or overproduction of the target site unl.edu. While the general concept of target-site resistance is well-established for various herbicide groups, specific instances directly linked to Bensulide's mode of action (mitotic inhibition) in target weeds are not detailed in the provided search results. However, similar modes of target-site resistance are known to occur with other mitotic-inhibiting herbicides like pendimethalin (B1679228) and prodiamine (B1679157) msstate.edumsstate.edu.
Non-target site resistance mechanisms enable plants to survive herbicide application by reducing the amount of active herbicide reaching the target site croplife.org.aucroplife.org.au. These mechanisms can include reduced absorption, reduced translocation, or enhanced metabolism of the herbicide by the plant msstate.eduunl.edu. Structural and chemical changes in plant leaves, such as thicker wax layers, can contribute to reduced absorption msstate.edu. Reduced translocation means less herbicide moves throughout the plant to reach the site of action msstate.edubiotecharticles.com. Enhanced metabolism involves the plant converting the herbicide into a less toxic form unl.edu. Sequestration, the isolation of the herbicide within plant tissues, is another non-target site mechanism unl.edubiotecharticles.com. While these mechanisms are recognized for various herbicides, including examples like glyphosate (B1671968) and pronamide, specific research detailing non-target site resistance mechanisms to this compound was not prominently featured in the search results.
Incidence and Spread of Cross-Resistance and Multiple Resistance in Weed Populations
Cross-resistance occurs when a weed population is resistant to two or more herbicides with the same mode of action croplife.org.aucroplife.org.auunl.edu. Multiple resistance, on the other hand, involves a weed biotype developing tolerance to herbicides with different modes of action, often due to different selection pressures unl.edu. The presence of cross-resistance can complicate the selection of alternative herbicides croplife.org.aucroplife.org.au. Multiple resistance can arise from the sequential application of different mode of action herbicides or the use of herbicide mixtures at low rates weedsmart.org.au. While the search results discuss the general incidence of herbicide resistance globally and in Australia, and mention specific cases of cross- and multiple resistance in weeds like annual ryegrass and Poa annua to other herbicide groups croplife.org.auunl.educabidigitallibrary.orgcambridge.org, specific data on the incidence and spread of cross-resistance or multiple resistance directly involving this compound was not extensively provided.
Research on Integrated Weed Management Approaches Incorporating this compound
Integrated Weed Management (IWM) strategies are essential for minimizing the development of herbicide resistance and achieving long-term weed control croplife.org.aucroplife.org.augov.bc.caweedscience.org. IWM involves combining multiple strategies rather than relying solely on herbicides croplife.org.augov.bc.ca. Key IWM strategies include rotating herbicide mode of action groups, using herbicide mixtures with different modes of action, and incorporating cultural control techniques to reduce the weed seedbank croplife.org.aucroplife.org.auweedscience.org.
Research on IWM approaches incorporating this compound has been conducted in various cropping systems and turfgrass. This compound is utilized as a pre-emergence herbicide in turfgrass and vegetable crops like lettuce, carrots, cucumbers, peppers, and melons wikipedia.orgepa.govucanr.edu. In lettuce, this compound can be used alone or in combination with other practices. A combination of this compound and pronamide as a pre-emergence application in warm-season lettuce plantings has been shown to enhance the control of specific broadleaf weeds and eliminate the need for soil incorporation ucanr.edu. Studies in transplanted peppers have investigated this compound use alongside manual weeding or mechanical cultivation as part of integrated approaches. In one experiment, this compound plus manual weeding resulted in high pepper yields, comparable to manual weeding alone, and significantly better than this compound used as a sole herbicide treatment repec.org. This highlights the benefit of integrating this compound with non-chemical control methods.
Synergistic or Antagonistic Interactions of this compound with Other Herbicides in Turfgrass and Crop Systems (e.g., Carfentrazone-ethyl, Pendimethalin)
Herbicide mixtures are a common IWM strategy to broaden the spectrum of weed control and manage resistance by exposing weeds to multiple modes of action simultaneously croplife.org.au. Synergistic interactions occur when the combined effect of two herbicides is greater than the sum of their individual effects, while antagonistic interactions result in a reduced combined effect.
In turfgrass, this compound is often used as a pre-emergence herbicide for annual grass control ucanr.eduarizona.edu. It is mentioned in the context of being mixed or used in programs with other herbicides. For example, a pre-packaged mix containing this compound and oxadiazon (B1677825) is available for goosegrass and crabgrass control wikipedia.orgarizona.edu. This compound is also listed among pre-emergent herbicides that can be rotated with other groups, including those containing pendimethalin or oxadiazon, for annual grass control in turfgrass unl.edu.
While the search results mention this compound being used in mixtures or programs with other herbicides in turfgrass and vegetable crops, specific detailed research findings on synergistic or antagonistic interactions of this compound with Carfentrazone-ethyl or Pendimethalin were not explicitly provided. This compound is noted as being used in combination with naptalam (B372988) for pre-plant/pre-emergence weed control in some cucurbit crops horticulture.com.au. Pendimethalin is a dinitroaniline herbicide with a different mode of action (mitotic inhibition, HRAC Group K1/WSSA Group 3) wikipedia.orgwppdb.com, and is also used for pre-emergence weed control in turfgrass and various crops arizona.eduwikipedia.org. Carfentrazone-ethyl is a post-emergence herbicide (PPO inhibitor, HRAC Group G/WSSA Group 14) used for broadleaf weed control herts.ac.ukherts.ac.uk. The potential for interactions between this compound and these or other herbicides would depend on the specific weed species, application timing, environmental conditions, and the physiological responses of the plants to the herbicide combination.
Regulatory Science and Policy Implications of Bensulide Research
Risk Assessment Frameworks and Methodological Advancements in Pesticide Regulation
Pesticide regulation, including that for bensulide, relies heavily on comprehensive risk assessment frameworks. These frameworks aim to determine whether a pesticide can perform its intended function without posing unreasonable adverse effects to human health or the environment. The U.S. Environmental Protection Agency (EPA), for instance, conducts human health and ecological risk assessments as part of its registration review process for pesticides like this compound. federalregister.gov These assessments involve evaluating potential exposures through various pathways, including dietary (food and drinking water), occupational (handlers and post-application workers), and residential exposures. regulations.gov
Methodological advancements in pesticide risk assessment have evolved to include considerations such as cumulative risk assessment, particularly for pesticides sharing a common mechanism of toxicity, like organophosphates. regulations.gov For organophosphates, the inhibition of acetylcholinesterase (AChE) is a key endpoint in toxicological evaluations. regulations.gov Risk assessments for this compound have considered both acute (single-day) and steady-state exposures and their potential to inhibit AChE. regulations.gov The process involves evaluating hazard and dose-response data to characterize potential risks. regulations.gov
Further refinements in risk assessment methodologies can involve incorporating monitoring data and percent crop treated information to estimate dietary exposures more accurately. epa.gov For this compound, while field trial data have indicated that detectable residues in raw agricultural commodities are unlikely under current use patterns, dietary risk assessments have utilized tolerance-level residues, assuming 100 percent crop treated, as well as refined analyses incorporating weighted average percent crop treated data. epa.gov
Data Requirements for Pesticide Registration and Re-registration Review Processes
The registration and re-registration review processes for pesticides like this compound necessitate the submission and evaluation of a wide array of data to regulatory agencies. In Canada, the Pest Management Regulatory Agency (PMRA) conducts re-evaluations of pesticides, including organophosphates such as this compound, to ensure they continue to meet current standards. publications.gc.ca These reviews require data on chemistry, toxicology, exposure, and environmental fate. publications.gc.capublications.gc.ca
For this compound, specific data requirements have been identified during its re-evaluation and registration review processes. For example, to support any expansion of this compound use in Canada, terrestrial field studies on dissipation and accumulation in areas representative of use may be required. publications.gc.ca In the United States, the EPA's registration review of this compound has also identified data requirements. federalregister.gov For instance, a magnitude of residue study for this compound in or on non-bell peppers was required to support its use on these crops, or alternatively, the registrant could restrict use to bell peppers. regulations.govregulations.gov Data pertaining to the nature of the residue in animals were not required for this compound, as the only associated livestock feed item is carrot culls, which constitute a minor portion of the diet for dairy cattle. regulations.gov
Regulatory agencies also require data to support the establishment of maximum residue limits (MRLs) or tolerances for pesticides in food. For imported food, agencies like the PMRA require chemistry and toxicology data similar to those for domestic registrations, as well as residue data representative of use conditions in exporting countries. publications.gc.ca
The registration review process is a periodic review, typically every 15 years in the U.S., to ensure pesticides continue to meet statutory standards for registration. federalregister.gov This involves reviewing existing data and requiring new data as needed to assess potential risks. federalregister.govepa.gov
International Regulatory Status and Harmonization Efforts for this compound
The regulatory status of this compound varies across different countries and regions. While this compound has undergone re-evaluation and registration review in countries like Canada and the United States, the extent of its registration and approved uses can differ internationally. federalregister.govpublications.gc.ca
Efforts towards international harmonization of pesticide regulations aim to align data requirements, risk assessment methodologies, and MRLs to facilitate international trade and ensure consistent levels of protection. However, for this compound, there has been no Codex, Mexican, or Canadian maximum residue limits established, indicating that harmonization efforts were not considered germane (B1219785) to some assessments, such as the U.S. registration review in 2016. regulations.govregulations.gov This highlights potential differences in regulatory approaches and the need for specific data to support import tolerances in the absence of harmonized standards. publications.gc.ca
Despite the lack of specific harmonized MRLs, the principles of risk assessment and the types of data required for regulatory decisions share common foundations based on scientific principles. oatext.com
Environmental Monitoring and Surveillance Programs for this compound Residues
Environmental monitoring and surveillance programs play a crucial role in assessing the presence and levels of pesticide residues, including this compound, in various environmental compartments such as water and potentially air. These programs help regulatory agencies evaluate the effectiveness of mitigation measures and identify potential areas of concern.
In the United States, the California Department of Pesticide Regulation (DPR) conducts groundwater sampling to monitor for pesticides and their degradates, including those on the Groundwater Protection List, to determine if they have migrated to groundwater. ca.gov While the provided search results mention this compound in the context of groundwater sampling data from California, specific detection data for this compound in California well water from recent years were not detailed, although a table shows 22 wells sampled with 0 detections in one dataset and 16 wells with 0 detections in another. ca.gov
Monitoring programs also extend to food commodities to ensure compliance with established MRLs or tolerances. Surveillance monitoring data for this compound on numerous commodities were collected by the Food and Drug Administration (FDA) between 1992 and 1997, with no this compound residues detected above the level of detection (<0.01 ppm) in any analyzed commodities, including raw agricultural commodities, juices, sauces, and some baby foods. epa.gov
In New Zealand, a national program monitors and surveys chemical residues and contaminants in milk, which includes testing for a wide range of compounds, including this compound. mpi.govt.nzmpi.govt.nz This program utilizes techniques like LC-MS/MS for multi-residue pesticide screening. mpi.govt.nzmpi.govt.nz Such programs are designed to provide information on the occurrence of residues and contaminants and ensure conformance to regulatory limits. mpi.govt.nzmpi.govt.nz
Environmental monitoring data, alongside laboratory studies and use information, contribute to the ongoing regulatory assessment of pesticides like this compound, informing decisions regarding their registration status and the need for further risk mitigation measures.
Q & A
Q. What are the primary human health risks associated with chronic exposure to Bensulide in agricultural settings?
this compound exhibits neurodevelopmental and reproductive toxicity, even at low exposure levels. Chronic exposure routes include dietary intake (food/water) and occupational handling. The U.S. EPA’s risk assessments (2006) identified cholinesterase inhibition as a critical endpoint, with acute Population Adjusted Dose (PAD) and chronic PAD derived from two-generation rat studies and developmental toxicity data in rabbits. Researchers should prioritize cholinesterase activity assays in blood and brain tissues when evaluating human health impacts .
Q. What ecological risks does this compound pose to non-target species in turf and golf course applications?
this compound’s high soil persistence (>200-day half-life) and multiple applications increase risks to birds and aquatic organisms. Acute risk quotients (RQs) for avian species exceed thresholds (RQ > 0.5) due to dietary exposure, while aquatic invertebrates face acute toxicity (LC50 = 1.1–1.4 mg/L in fish). Mitigation strategies include post-application irrigation to reduce foliage residues by ~33%, though turf applications still pose reproductive risks to birds. Field dissipation studies and probabilistic risk modeling are recommended for refining ecological assessments .
Advanced Research Questions
Q. How can researchers design controlled experiments to assess this compound’s inhibitory effects on cholinesterase activity across different species?
- Experimental Design :
- Use Sprague-Dawley rats and New Zealand rabbits for multi-species comparisons, with dose ranges reflecting EPA’s chronic reference dose (cRfD = 0.0015 mg/kg/day).
- Measure erythrocyte and brain cholinesterase activity at 24-hour intervals post-exposure to capture inhibition kinetics.
- Include recovery cohorts to assess reversibility of effects after exposure cessation.
- Data Sources :
- Reference EPA’s two-generation rat study (MRID 44161101) and developmental rabbit study (MRID 44066401) for baseline toxicity data .
Q. What methodological approaches are recommended for resolving discrepancies in this compound’s environmental persistence data between laboratory and field studies?
- Field vs. Lab Comparisons :
- Conduct parallel experiments: Lab studies under controlled conditions (e.g., OECD 307) and field trials in representative soils (e.g., Arizona’s alkaline soils).
- Use isotopic labeling (e.g., 14C-bensulide) to track degradation products and adsorption dynamics.
- Statistical Models :
- Apply first-order kinetics for lab data and Bayesian hierarchical models to integrate field variability (e.g., soil organic matter, irrigation practices).
Q. How can probabilistic exposure modeling improve risk assessments for this compound handlers in heterogeneous agricultural settings?
- Model Framework :
- Utilize the Pesticide Handlers Exposure Database (PHED) to derive unit exposure values (mg/kg/day) for mixing/loading and application scenarios.
- Incorporate geographic-specific parameters (e.g., California’s median application area = 15 acres vs. EPA’s default 350 acres) to refine exposure estimates.
- Sensitivity Analysis :
- Weight variables such as protective equipment usage (e.g., gloves reduce dermal exposure by 90%) and application frequency.
Data Contradiction Analysis
Q. How should researchers address inconsistencies between this compound’s low dietary residue detection and high theoretical risk estimates in EPA assessments?
- Conflict : EPA’s Tier I dietary analysis assumed 100% crop-treated at tolerance levels, yet no residues were detected in field trials.
- Resolution Strategies :
- Refine chronic exposure models using weighted average percent crop-treated data (e.g., 1987–1996 USDA surveys) and probabilistic Monte Carlo simulations.
- Validate residue analytical methods (e.g., EPA Method 5499) to improve detection limits in leafy vegetables and root crops .
Methodological Resources
- Toxicity Studies : Access EPA’s MRID-cited studies (e.g., 44161101, 44161105) via the National Technical Information Service .
- Ecological Modeling : Use the TerrPlant model for vascular plant exposure and AGRO-2016 for soil leaching potential .
- Human Health Data : Cross-reference EPA’s DEEM-FCID dietary exposure software with FDA’s Pesticide Residue Monitoring Program datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
